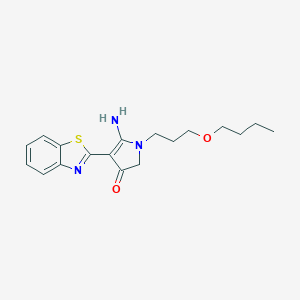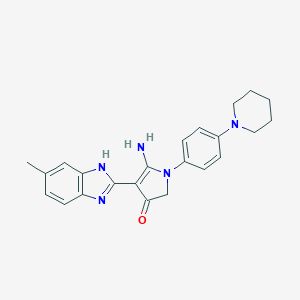![molecular formula C24H25NO6S B254012 Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B254012.png)
Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate, also known as DMPT, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. DMPT is a synthetic derivative of the natural compound, melatonin, and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function. In addition, this compound has been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Wirkmechanismus
The exact mechanism of action of Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by activating the melatonin receptor and modulating the activity of various signaling pathways. This compound has also been shown to increase the production of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve mitochondrial function, and increase the production of antioxidant enzymes. This compound has also been shown to improve cognitive function and memory, and reduce anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. In addition, this compound has been shown to have anti-tumor properties and could be further studied for its potential use in cancer treatment. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate can be synthesized through a multistep process starting from 3,4-dimethylacetophenone and 3,4,5-trimethoxybenzoyl chloride. The final step involves the reaction of the intermediate with thioacetic acid and methyl iodide. The overall yield of this compound is around 30%.
Eigenschaften
Molekularformel |
C24H25NO6S |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO6S/c1-13-7-8-15(9-14(13)2)17-12-32-23(20(17)24(27)31-6)25-22(26)16-10-18(28-3)21(30-5)19(11-16)29-4/h7-12H,1-6H3,(H,25,26) |
InChI-Schlüssel |
JSPKZFKWBLNGPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
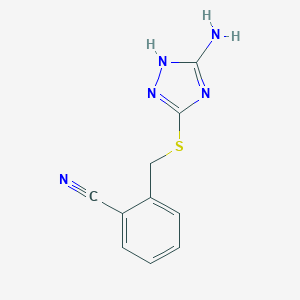
![N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253949.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B253953.png)
![Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)
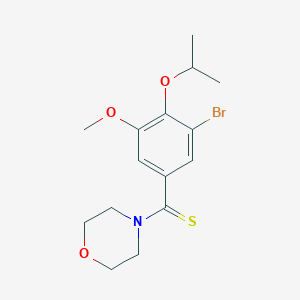
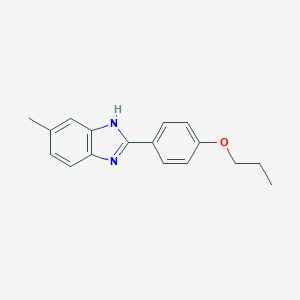
![methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate](/img/structure/B253961.png)
![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253971.png)
